4-(3-BOC-Aminophenyl)phenol
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Overview
Description
4-(3-BOC-Aminophenyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.33766. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-(3-BOC-Aminophenyl)phenol and its derivatives are synthesized and characterized for various biological and chemical properties. For instance, 4-aminophenol derivatives have been synthesized and tested for antimicrobial and antidiabetic activities. They demonstrated broad-spectrum activities against various bacteria strains and significant inhibition of amylase and glucosidase. These compounds also interact with human DNA, indicating their potential as anticancer agents (Rafique et al., 2022).
Anticancer and Antioxidant Properties
Certain phenolic compounds, such as chlorogenic acid (CGA), exhibit various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and anticancer activities. CGA is studied extensively for its therapeutic roles and its ability to modulate lipid metabolism and glucose, which can help treat disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Electrocatalytic and Electrochemical Properties
The electrooxidation of p-aminophenol in an aqueous medium has been studied, revealing its potential in film formation over a range of pH values. These films exhibit varying properties based on the pH and show promise for applications in charge retention and transfer (Menezes & Maia, 2006).
Biomedical Applications
A novel bromophenol derivative has shown significant anticancer activities on human lung cancer cell lines. It induces cell cycle arrest and apoptosis through various pathways, highlighting the potential of such compounds in cancer treatment (Guo et al., 2018).
Electrochemical Sensing
Defect-rich hexagonal boron nitride has been utilized for the electrochemical sensing of 4-aminophenol, demonstrating enhanced electrocatalytic activity and potential for real sample assays (Shen et al., 2020).
Mechanism of Action
Target of Action
Phenolic compounds are known to interact with a wide range of targets in the body. They can act as antioxidants, neutralizing harmful free radicals, and they can also interact with enzymes and cell receptors to influence various biochemical pathways .
Mode of Action
The mode of action of phenolic compounds can vary greatly depending on the specific compound and target. Some phenolic compounds can inhibit enzymes, others can bind to cell receptors and modulate their activity, and others can act as antioxidants, neutralizing harmful free radicals .
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways. For example, they can modulate the activity of enzymes involved in inflammation and pain, influence pathways involved in cell growth and differentiation, and affect pathways involved in the metabolism of other compounds .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary greatly depending on the specific compound. Some phenolic compounds are well absorbed and widely distributed throughout the body, while others are poorly absorbed and rapidly excreted .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can include reduced inflammation, modulation of cell growth and differentiation, and protection against oxidative stress .
Action Environment
The action of phenolic compounds can be influenced by various environmental factors, including the presence of other compounds, the pH of the environment, and the temperature .
Properties
IUPAC Name |
tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLITKIBPWKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-25-1 |
Source
|
Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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